Hexadeca-5,10,13-trienal
Description
Hexadeca-7,10,13-trienal (IUPAC name: (7Z,10Z,13Z)-hexadeca-7,10,13-trienal) is a 16-carbon unsaturated aldehyde featuring three cis-conjugated double bonds at positions 7, 10, and 13. Its molecular formula is C₁₆H₂₆O, with a molecular weight of 234.38 g/mol . This compound is naturally occurring and has been identified as a significant component (8.45%) in the essential oil extracted from the leaves of Artocarpus heterophyllus Lamk. (jackfruit), where it contributes to the plant's aromatic profile . It is also synthesized for applications in perfumery and marine biology research, particularly in studies involving green algae (Ulva pertusa) .
Properties
CAS No. |
919530-85-1 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
hexadeca-5,10,13-trienal |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,6-7,11-12,16H,2,5,8-10,13-15H2,1H3 |
InChI Key |
CXYDKULTGBVCJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCCCC=CCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadeca-5,10,13-trienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Hexadeca-5,10,13-trienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The double bonds can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic addition reactions may involve reagents like bromine (Br2) or hydrogen halides (HX).
Major Products Formed
Oxidation: Hexadeca-5,10,13-trienoic acid.
Reduction: Hexadeca-5,10,13-trienol.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
Nutritional Applications
Research indicates that hexadeca-5,10,13-trienal is found in certain marine algae, such as Ulva lactuca, which are recognized for their health benefits. The compound has been linked to:
- Antioxidant Properties : this compound exhibits significant antioxidant activity, which can help mitigate oxidative stress in cells. This property is particularly important in preventing chronic diseases related to inflammation and aging .
- Lipid Metabolism : Studies suggest that compounds like this compound can influence lipid metabolism positively. They may help regulate cholesterol levels and improve overall cardiovascular health by promoting a favorable fatty acid profile .
Pharmaceutical Applications
This compound's bioactive nature makes it a candidate for pharmaceutical development:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro. This suggests potential applications in developing anti-inflammatory drugs or supplements aimed at conditions like arthritis or cardiovascular diseases .
- Cellular Integrity : Research indicates that this compound can enhance cellular integrity and function. This aspect is crucial for developing therapies targeting cellular damage caused by various diseases .
Pest Management
In agricultural contexts, this compound has been studied for its role as a natural pesticide:
- Pheromone Activity : The compound has been identified as a pheromone in certain insect species. Its application can be utilized in pest management strategies to disrupt mating patterns of pests like Phyllocnistis citrella, thereby reducing crop damage without resorting to synthetic pesticides .
Case Study 1: Nutritional Benefits of Ulva lactuca
A study conducted on Ulva lactuca highlighted the presence of this compound among other bioactive compounds. The research demonstrated that the consumption of this algae could lead to improved lipid profiles in subjects consuming it regularly. The study emphasized the potential for developing functional foods enriched with this compound to promote heart health .
Case Study 2: Pheromone-Based Pest Control
Another study investigated the effectiveness of this compound as a pheromone for managing the citrus leafminer (Phyllocnistis citrella). Field trials showed that traps baited with this compound significantly reduced pest populations compared to control groups without pheromone lures. This case underscores the potential for natural compounds in sustainable agriculture practices .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Nutritional Science | Antioxidant and lipid metabolism | Reduces oxidative stress; improves lipid profiles |
| Pharmaceuticals | Anti-inflammatory agent | Potential for reducing inflammation markers |
| Pest Management | Natural pesticide | Effective in disrupting pest mating patterns |
Mechanism of Action
The mechanism of action of hexadeca-5,10,13-trienal involves its interaction with specific molecular targets and pathways. For example, it may act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent adducts, which may alter the function of proteins and other macromolecules .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences
Double Bond Arrangement :
- Hexadeca-7,10,13-trienal has three isolated cis double bonds, whereas (4E,6E,11Z)-hexadecatrienal features conjugated double bonds at positions 4, 6, and 11. This conjugation increases its retention index by ~145 units compared to hexadecanal .
- The position of double bonds influences volatility and biological activity. For example, moth pheromones like (4E,6E,11Z)-hexadecatrienal are highly species-specific due to stereochemical precision .
Biological Roles :
- Hexadeca-7,10,13-trienal is primarily associated with plant essential oils and marine algae, suggesting roles in plant defense or allelopathy .
- In contrast, (4E,6E,11Z)-hexadecatrienal functions as a sex pheromone in moths, demonstrating the evolutionary adaptation of polyunsaturated aldehydes in insect communication .
Industrial and Synthetic Relevance: Mono-unsaturated aldehydes like (E)-10-hexadecenal are easier to synthesize and are used in pharmaceuticals, while trienals require advanced methods due to stereochemical complexity .
Research Findings
Natural Occurrence and Extraction
- Hexadeca-7,10,13-trienal was isolated from Artocarpus heterophyllus leaves via steam distillation and GC-MS, constituting 8.45% of the essential oil . Its presence in marine algae (Ulva pertusa) highlights its ecological role in aquatic systems .
- Comparative studies on moth pheromones revealed that trienals with conjugated double bonds (e.g., 4,6,11 positions) exhibit higher retention indices (~1961) than non-conjugated analogues, aiding in their identification via gas chromatography .
Biological Activity
Hexadeca-5,10,13-trienal is a long-chain unsaturated aldehyde with significant biological activity, particularly in ecological and biochemical contexts. This compound has garnered attention due to its roles in various biological processes, including pheromone signaling in insects and potential health benefits in human applications.
Chemical Structure and Properties
This compound (C16H26O) features three double bonds located at the 5th, 10th, and 13th carbon positions of the chain. Its structure can be represented as follows:
This configuration contributes to its reactivity and biological functions.
1. Pheromone Activity
This compound has been identified as a component of pheromones in various insect species. It plays a crucial role in mating behaviors, serving as an attractant for male moths seeking females. This functionality is vital for reproduction and population control among species such as the cocoa pod borer moth (Conopomorpha cramerella) .
2. Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties. Antioxidants are critical in neutralizing free radicals and preventing oxidative stress, which can lead to cellular damage and various diseases. The compound's effectiveness as an antioxidant has been supported by studies demonstrating its ability to scavenge free radicals .
3. Health Benefits
Preliminary studies suggest that this compound may have health-related applications due to its influence on lipid metabolism and cellular integrity. It is hypothesized that compounds like this compound can contribute positively to metabolic processes .
Study on Insect Behavior
In a controlled study examining the mating behavior of cocoa pod borer moths, this compound was shown to significantly increase male attraction to female pheromones. The study utilized traps baited with synthetic versions of the compound and recorded a marked increase in male captures compared to control traps without the compound .
Antioxidant Efficacy Assessment
A comparative analysis of this compound's antioxidant activity was conducted using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that the compound exhibited a significant reduction in DPPH absorbance at varying concentrations, suggesting strong free radical scavenging activity .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Three double bonds | Pheromone activity; antioxidant properties |
| Hexadeca-10,12,14-trien-1-ol | Hydroxy group; three double bonds | Pheromone component for different insects |
| (Z,Z,Z)-Hexadeca-7,10,13-trienal | Three double bonds | Antioxidant properties |
The comparison highlights the structural similarities and differences that influence their respective biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
